2-(Dodecylthio)acetamide

Description

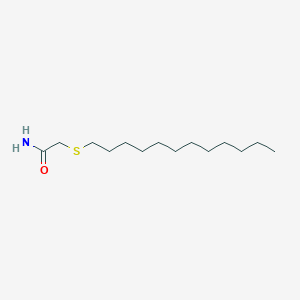

2-(Dodecylthio)acetamide is an organic compound characterized by an acetamide backbone (CH3CONH2) with a dodecylthio (-S-C12H25) substituent at the 2-position of the methyl group adjacent to the carbonyl. The molecular formula is inferred to be C14H29NOS, with a molecular weight of approximately 259.4 g/mol. The dodecylthio group confers significant hydrophobicity, suggesting low aqueous solubility and high lipophilicity. These properties make it a candidate for applications requiring lipid membrane interactions, such as surfactant formulations or drug delivery systems.

Properties

CAS No. |

10220-53-8 |

|---|---|

Molecular Formula |

C14H29NOS |

Molecular Weight |

259.45 g/mol |

IUPAC Name |

2-dodecylsulfanylacetamide |

InChI |

InChI=1S/C14H29NOS/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-14(15)16/h2-13H2,1H3,(H2,15,16) |

InChI Key |

FZFDAJRZDGMCLE-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCSCC(=O)N |

Canonical SMILES |

CCCCCCCCCCCCSCC(=O)N |

Other CAS No. |

10220-53-8 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Structural and Functional Differences

Pyridazinone-Based Acetamides

- Example : N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide

- Key Features: Incorporates a pyridazinone ring and bromophenyl/methoxybenzyl groups.

- Activity : Acts as a potent FPR2 agonist, inducing calcium mobilization and chemotaxis in human neutrophils .

- Comparison: The aromatic pyridazinone core enhances receptor specificity but reduces solubility compared to 2-(Dodecylthio)acetamide.

Benzothiazole Acetamides

- Example : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (EP3348550A1)

- Key Features : Contains a trifluoromethylbenzothiazole group and phenyl substituent.

- Activity : Likely used in medicinal chemistry due to the electron-withdrawing trifluoromethyl group, which improves metabolic stability .

- Comparison: The benzothiazole moiety increases electronegativity and target affinity, contrasting with the non-aromatic, alkyl-dominated structure of this compound.

Phenylacetamide Derivatives

- Example: N-[2-(Diethylamino)ethyl]-2-phenylacetamide

- Key Features: Includes a diethylaminoethyl side chain and phenyl group.

- Activity : Structural analogs (e.g., lidocaine derivatives) exhibit local anesthetic properties due to amine-mediated membrane interactions .

- Comparison: The hydrophilic diethylamino group improves solubility, whereas the dodecylthio group prioritizes lipophilicity.

Midodrine Hydrochloride

- Key Features: Amino and methoxyphenyl substituents.

- Activity : A vasopressor used to treat hypotension; its polar groups enhance water solubility and systemic bioavailability .

- Comparison : Midodrine’s polarity contrasts sharply with this compound’s hydrophobic profile, highlighting divergent therapeutic applications.

2-Iodoacetamide

- Key Features : Iodo (-I) substituent at the 2-position.

- Activity : Reactive alkylating agent used to modify proteins in biochemical studies .

- Comparison : The iodine atom confers high electrophilicity, making 2-iodoacetamide more chemically reactive but less stable than the thioether-linked dodecyl chain.

Comparative Data Table

Research Findings and Implications

- Hydrophobic vs. Hydrophilic Balance: The dodecylthio group in this compound prioritizes lipid membrane interactions, making it suitable for studies on micelle formation or transmembrane delivery systems. In contrast, pyridazinone and benzothiazole derivatives rely on aromaticity for target binding .

- Reactivity : 2-Iodoacetamide’s iodine enables rapid alkylation, whereas the thioether in this compound offers greater stability under physiological conditions .

- Therapeutic Potential: Midodrine’s polar groups facilitate systemic circulation, while this compound’s hydrophobicity may limit its use to topical or lipid-based formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.